molecular formula C18H12BrClN2O2S B278426 N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B278426
M. Wt: 435.7 g/mol
InChI Key: WXMZBCCYNNEBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a brominated chlorobenzoyl group, and an amide linkage, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl-2-thiophenecarboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-furanecarboxamide
  • N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-pyridinecarboxamide

Uniqueness

N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C18H12BrClN2O2S

Molecular Weight

435.7 g/mol

IUPAC Name

N-[3-[(5-bromo-2-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12BrClN2O2S/c19-11-6-7-15(20)14(9-11)17(23)21-12-3-1-4-13(10-12)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24)

InChI Key

WXMZBCCYNNEBBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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